molecular formula C16H10ClNOS B2956437 S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate CAS No. 331461-60-0

S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate

Cat. No.: B2956437
CAS No.: 331461-60-0
M. Wt: 299.77
InChI Key: ZUQBHDVMUNSGQP-BJMVGYQFSA-N
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Description

S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate is a thioester derivative characterized by a 4-chlorophenyl group attached to the sulfur atom and an (E)-configured propenethioate chain linked to a 4-cyanophenyl substituent. Its molecular formula is C₁₇H₁₂ClNOS, with a molar mass of 313.80 g/mol. While direct bioactivity data for this compound are unavailable, structurally related analogs suggest possible applications in fluorescence-based sensing or medicinal chemistry .

Properties

IUPAC Name

S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNOS/c17-14-6-8-15(9-7-14)20-16(19)10-5-12-1-3-13(11-18)4-2-12/h1-10H/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQBHDVMUNSGQP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)SC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)SC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate, a compound belonging to the class of thioester derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate is C16H14ClN2SC_{16}H_{14}ClN_{2}S. It features a thioate group, which contributes to its biological interactions. The compound's structure can be represented as follows:

  • Molecular Formula : C16H14ClN2SC_{16}H_{14}ClN_{2}S
  • Molecular Weight : 306.81 g/mol
  • Appearance : Typically appears as a yellow solid.

Antimicrobial Properties

Recent studies have indicated that S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate exhibits significant antimicrobial properties. In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. A notable study reported that S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29).

Cell Line IC50 (µM)
MCF-715.5
HT-2922.8

The proposed mechanism of action for S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and caspase-9 in treated cells compared to controls.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation in animal models. A study demonstrated that administration of S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thioester derivatives, including S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate. The results highlighted its effectiveness against multi-drug resistant strains.
  • Cytotoxicity Assessment : In a research article from Cancer Letters, the cytotoxic effects were assessed using various cancer cell lines. The findings suggested that this compound could serve as a lead compound for further development into anticancer therapies.
  • Inflammation Model Study : An investigation published in Pharmacology Reports examined the anti-inflammatory effects in vivo, confirming significant reductions in inflammatory markers following treatment with S-(4-chlorophenyl)(E)-3-(4-cyanophenyl)prop-2-enethioate.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural differences and properties of S-(4-chlorophenyl) (E)-3-(4-cyanophenyl)prop-2-enethioate and analogous thioesters:

Compound Name Molecular Formula Substituents (S-Aryl / Propenyl-Aryl) Key Properties
Target Compound C₁₇H₁₂ClNOS 4-Cl / 4-CN Electron-withdrawing groups; potential fluorescence
(E)-S-phenyl-3-(4-hydroxyphenyl)prop-2-enethioate C₁₆H₁₄O₂S H / 4-OH Hydroxyl enables H-bonding; higher polarity and solubility
(E)-S-phenyl-3-(4-(dimethylamino)phenyl)prop-2-enethioate C₁₈H₁₉NOS H / 4-N(CH₃)₂ Electron-donating dimethylamino group; enhanced fluorescence intensity
S-(4-Methylphenyl)-3-(4-methoxy-1-naphthyl)prop-2-enethioate C₂₂H₂₀O₂S 4-CH₃ / 4-OCH₃-naphthyl Bulky substituents; impacts π-π stacking in crystals
S-allyl (E)-3-(4-hydroxyphenyl)prop-2-enethioate C₁₂H₁₂O₂S Allyl / 4-OH Allyl group increases reactivity; hydroxyl aids H-bonding
S-(2-furylmethyl) (E)-3-(4-ethoxyphenyl)prop-2-enethioate C₁₆H₁₆O₃S 2-furylmethyl / 4-OEt Furyl and ethoxy groups modulate electronic properties

Physicochemical and Functional Differences

  • Electron-Withdrawing vs. Donating Groups :
    The target compound’s 4-Cl and 4-CN substituents reduce electron density on the aromatic rings compared to analogs with 4-OH or 4-N(CH₃)₂ groups. This difference may lower solubility in polar solvents but enhance stability against nucleophilic attack .
  • Hydrogen Bonding: Compounds with hydroxyl (e.g., 4-OH) or amino groups participate in H-bonding, influencing crystal packing (as per graph set analysis ) and interactions with biological targets.
  • Fluorescence Behavior : Thioesters with electron-donating substituents (e.g., 4-N(CH₃)₂) exhibit stronger fluorescence due to extended conjugation, whereas the target’s electron-withdrawing groups may redshift absorption spectra but quench emission .

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